Ethyl 5-chloro-2-phenyloxazole-4-carboxylate
CAS No.: 855405-24-2
Cat. No.: VC8300917
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 855405-24-2 |
---|---|
Molecular Formula | C12H10ClNO3 |
Molecular Weight | 251.66 g/mol |
IUPAC Name | ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Standard InChI Key | FLNZXALNRQBRMW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl |
Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure centers on an oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom. Substitutions at the 2-, 4-, and 5-positions introduce distinct functional groups:
-
Phenyl group (C₆H₅) at position 2, contributing aromatic stability and influencing lipophilicity.
-
Ethyl ester (COOCH₂CH₃) at position 4, offering sites for hydrolysis or transesterification reactions.
-
Chlorine atom at position 5, enhancing electrophilic reactivity for substitutions .
The planar oxazole ring facilitates conjugation, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy, which shows absorption maxima near 270 nm due to π→π* transitions.
Table 1: Key Molecular Properties
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 4.35 (q, 2H, OCH₂), 7.45–7.60 (m, 5H, phenyl), 8.20 (s, 1H, oxazole-H).
-
¹³C NMR: Peaks at 14.1 (CH₃), 61.5 (OCH₂), 125–135 (phenyl carbons), 160.2 (C=O), and 162.4 (oxazole C-Cl).
-
-
Mass Spectrometry (MS): A molecular ion peak at m/z 251.0 [M]⁺ and fragment ions at m/z 206 [M – COOCH₂CH₃]⁺ and m/z 111 [C₆H₅Cl]⁺ confirm the structure.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cyclocondensation or multi-step functionalization strategies:
Cyclocondensation of Chloroacetic Acid Derivatives
A common method involves reacting 2-phenyl-4-carbethoxyoxazole with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding the 5-chloro derivative with >80% purity.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling of 5-chlorooxazole-4-carboxylate with phenylboronic acid under inert atmospheres achieves regioselective phenyl substitution at the 2-position.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Yield |
---|---|---|
Temperature | 0–5°C (chlorination) | 85% |
Catalyst | Pd(PPh₃)₄ (Suzuki coupling) | 78% |
Solvent | Dichloromethane | 82% |
Reaction time | 6–8 hours | — |
Industrial-Scale Production
Indian suppliers (e.g., Gujarat- and Maharashtra-based manufacturers) produce the compound in purities ranging from 95% to 99.94%, with packaging options from milligrams to metric tons . Key challenges include controlling side reactions during chlorination and ensuring anhydrous conditions to prevent ester hydrolysis .
Physicochemical and Reactivity Profiles
Stability and Degradation
The compound is stable under inert atmospheres but susceptible to:
-
Hydrolysis: The ethyl ester hydrolyzes in aqueous base (e.g., NaOH/EtOH) to yield 5-chloro-2-phenyloxazole-4-carboxylic acid.
-
Photodegradation: Exposure to UV light induces dechlorination, forming 2-phenyloxazole-4-carboxylate as a major byproduct.
Electrophilic Reactivity
The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) reactions. For example, treatment with amines (e.g., morpholine) in DMF at 100°C replaces chlorine with amine groups, enabling diversification for drug discovery.
Applications in Medicinal Chemistry
Antimicrobial Agents
Derivatives of this oxazole exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via lipophilic interactions.
Kinase Inhibitors
The oxazole scaffold serves as a core structure in ATP-competitive kinase inhibitors. Modifications at the 4-position (ester → amide) enhance binding affinity to VEGFR-2 (IC₅₀ = 12 nM).
Regulation | Requirement |
---|---|
OSHA | Use local exhaust ventilation |
REACH | Registration required for >1 ton/year |
GHS Labeling | Signal word: Warning |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume